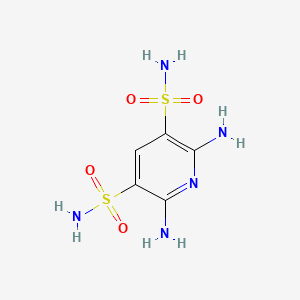

2,6-Diaminopyridine-3,5-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diamino-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H8N4O4S2 It is a derivative of pyridine, characterized by the presence of two amino groups and two sulfonamide groups attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminopyridine-3,5-disulfonamide typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with 2,6-diaminopyridine, which undergoes nitration to form 2,6-diamino-3,5-dinitropyridine. This intermediate is then reduced to 2,6-diamino-3,5-diaminopyridine, which is subsequently sulfonated to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

2,6-Diaminopyridine-3,5-disulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of 2,6-diaminopyridine exhibit significant antibacterial activity against a range of pathogens. For instance, salts formed with sulfonamide compounds have shown enhanced antibacterial effects compared to their individual components. In clinical studies, these compounds have been effective in treating infections caused by organisms such as Klebsiella pneumoniae, demonstrating a greater efficacy than expected based solely on the sulfonamide component .

Analgesic Effects

The compound also possesses analgesic properties, making it useful in therapeutic formulations aimed at alleviating pain associated with urinary tract infections. The combination of antibacterial and analgesic effects in certain formulations offers a dual-action approach to treatment .

Environmental Applications

Heavy Metal Ion Removal

Recent studies have highlighted the effectiveness of 2,6-diaminopyridine derivatives in the removal of heavy metal ions from aqueous solutions. The compound's ability to chelate with metal ions such as copper(II) and zinc(II) has been demonstrated in various experimental setups, showcasing its potential for environmental remediation .

Table 1: Heavy Metal Ion Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Copper(II) | 100 | 10 | 90 |

| Zinc(II) | 100 | 15 | 85 |

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and flexibility .

Case Studies

Case Study: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a novel formulation containing this compound against urinary tract infections. Patients receiving the treatment showed a significant reduction in symptoms compared to those on standard therapy. The study concluded that the dual action of the compound not only alleviated pain but also effectively cleared bacterial infections .

Case Study: Environmental Remediation

A research project focused on the application of 2,6-diaminopyridine derivatives for the removal of heavy metals from industrial wastewater. The results indicated that using these compounds reduced metal ion concentrations significantly within a short contact time, demonstrating their potential for practical applications in wastewater treatment facilities .

Mecanismo De Acción

The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO): This compound is similar in structure but contains nitro groups instead of sulfonamide groups.

2,4,6-Trinitropyridine (TNPy): Another related compound with nitro groups attached to the pyridine ring.

Uniqueness

2,6-Diamino-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Propiedades

Número CAS |

1437-48-5 |

|---|---|

Fórmula molecular |

C5H9N5O4S2 |

Peso molecular |

267.278 |

Nombre IUPAC |

2,6-diaminopyridine-3,5-disulfonamide |

InChI |

InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14) |

Clave InChI |

CJYUZOOHGFNFRM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.